molecular formula C18H16ClFO3 B1327783 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-34-0

3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No.: B1327783
CAS No.: 898750-34-0
M. Wt: 334.8 g/mol
InChI Key: UELNOJJHMKLXEC-UHFFFAOYSA-N
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Description

3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is a specialized organic compound that serves as a valuable synthetic intermediate in advanced chemical research. This molecule features a propiophenone core substituted with a 3-chloro-5-fluorophenyl group and a carbethoxy (ethyl ester) functionality, making it a versatile building block for the synthesis of more complex structures. Researchers are particularly interested in this and related substituted propiophenones as key precursors in medicinal chemistry and neuroscience research . Synthetic cathinones are a significant class of new psychoactive substances (NPSs), and the study of their structural analogs is crucial for understanding their effects and potential risks . Investigations into chloro- and fluoro-substituted cathinone derivatives are vital for advancing forensic science, as they help create analytical data (such as NMR and MS fingerprints) necessary for the identification of emerging NPSs in clinical and forensic contexts . Furthermore, such compounds are used in pioneering studies to evaluate neurotoxic potential, including cytotoxicity assessments on neuronal cell lines and the exploration of mechanisms like acetylcholinesterase (AChE) inhibition, which can provide insights into the health risks associated with these substances . This product is intended for research purposes by qualified laboratory personnel and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFO3/c1-2-23-18(22)14-5-3-4-13(10-14)17(21)7-6-12-8-15(19)11-16(20)9-12/h3-5,8-11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELNOJJHMKLXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644944
Record name Ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-34-0
Record name Ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Chalcones, including 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, have been studied for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation : Chalcones have shown the ability to inhibit the growth of various cancer cell lines by interfering with cell cycle regulation.
  • Induction of apoptosis : They activate apoptotic pathways, leading to programmed cell death in malignant cells. Studies indicate that this compound may affect key signaling pathways involved in cancer progression, such as NF-kappa B and p53 .

Neuroprotective Effects

Research has indicated that some chalcones possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease. The inhibition of monoamine oxidase (MAO), particularly MAO-B, is a notable mechanism through which chalcones can exert neuroprotective effects .

Antimicrobial Activity

Chalcones are recognized for their antimicrobial properties against a range of pathogens. The compound has been evaluated for its effectiveness against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics. Studies suggest that derivatives like this compound could inhibit biofilm formation and bacterial growth, making them potential candidates for developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is heavily influenced by their chemical structure. Modifications on the chalcone backbone can enhance or diminish their therapeutic effects. For instance:

  • Substituents on the aromatic rings can significantly alter their potency as MAO inhibitors or anticancer agents.
  • The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's activity against specific biological targets .

Case Study 1: Anticancer Activity

A study evaluating a series of chalcone derivatives found that certain modifications led to improved cytotoxicity against breast cancer cell lines. The presence of halogen substituents was correlated with increased activity, suggesting that this compound may exhibit similar or enhanced effects compared to its analogs .

Case Study 2: Neuroprotective Potential

In vitro studies demonstrated that chalcone derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge free radicals and inhibit MAO-B activity, highlighting their potential use in preventing neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
  • CAS No.: 898750-34-0
  • Molecular Formula : C₁₈H₁₆ClFO₃
  • Molecular Weight : 334.77 g/mol
  • Structural Features: A propiophenone backbone with a 3-chloro-5-fluorophenyl substituent at the 3-position. A carboethoxy (ethyl ester) group at the 3'-position of the ketone-bearing aromatic ring.

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

The target compound is distinguished by its carboethoxy group and 3-chloro-5-fluorophenyl substituent. Below is a comparison with key analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties/Applications
This compound (898750-34-0) C₁₈H₁₆ClFO₃ 334.77 3-chloro-5-fluorophenyl; 3'-carboethoxy ~4.9* High lipophilicity; potential synthetic intermediate
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (898781-63-0) C₁₆H₁₄ClFOS 308.80 4-thiomethylphenyl; 3'-chloro-5'-fluoro ~3.8 Sulfur-containing analog; may enhance reactivity
3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (898775-07-0) C₁₆H₁₄ClFO₂ 292.73 3-methoxyphenyl; 3'-chloro-5'-fluoro ~3.2 Electron-donating methoxy group; lower toxicity
3',4'-Difluoro-3-(4-methylphenyl)propiophenone (1261932-98-2) C₁₆H₁₄F₂O 260.28 4-methylphenyl; 3',4'-difluoro ~3.5 Enhanced stability due to fluorine substituents
3'-Fluoro-3-(3-methoxyphenyl)propiophenone (898774-72-6) C₁₆H₁₅FO₂ 258.29 3-methoxyphenyl; 3'-fluoro ~2.8 Simplified structure; potential for drug discovery

*Estimated based on a related compound with LogP 4.948 .

Biological Activity

3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, with the CAS number 898750-34-0, is a synthetic compound belonging to the class of phenylpropanoids. Its molecular formula is C18H16ClFO3C_{18}H_{16}ClFO_3, and it has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Weight : 334.77 g/mol
  • Boiling Point : Predicted at 462.7 ± 45.0 °C
  • Density : Approximately 1.245 ± 0.06 g/cm³

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related phenylpropanoids have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis, suggesting potential therapeutic applications for breast cancer treatment .

Neurotoxicity and Cytotoxicity

While some derivatives show promise as therapeutic agents, there is also concern regarding their neurotoxic effects. A study on substituted phenethylamines highlighted the concentration-dependent cytotoxic effects on neuronal cell lines, suggesting that similar compounds could pose risks for neurotoxicity .

Findings:

  • Cell Line Studies : Differentiated SH-SY5Y cells exhibited mitochondrial dysfunction when exposed to certain phenylpropanoids, which could lead to neurodegenerative effects.
  • Mechanisms : The observed cytotoxicity was associated with increased reactive oxygen species (ROS) production and disrupted calcium homeostasis, leading to cell death .

Pharmacological Potential

The structural characteristics of this compound suggest it may interact with various biological targets, including enzymes involved in drug metabolism and transport.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
NeurotoxicityConcentration-dependent cytotoxicity
Enzyme InteractionPotential modulation of metabolic enzymes

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Aromatase Inhibition : Related compounds have demonstrated potent aromatase inhibitory activity, which is crucial for the treatment of hormone-dependent cancers .
  • Cell Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are vital for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the critical structural features of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, and how do they influence its chemical reactivity?

  • The compound features a propiophenone backbone with a carboethoxy group at the 3' position and a 3-chloro-5-fluorophenyl substituent. The electron-withdrawing chloro and fluoro groups on the aromatic ring direct electrophilic substitution reactions to specific positions, while the carboethoxy group enables nucleophilic acyl substitution. Reactivity can be monitored via NMR (e.g., splitting patterns for aromatic protons) and IR spectroscopy (carbonyl stretching at ~1700 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound, and what parameters are critical for yield optimization?

  • A two-step approach is typical: (1) Friedel-Crafts acylation to install the ketone moiety using AlCl₃ as a catalyst, followed by (2) esterification to introduce the carboethoxy group. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C for acylation), and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Yields up to 75% are achievable with slow electrophile addition .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Aromatic protons from the chloro-fluorophenyl group exhibit complex splitting (δ 7.2–7.8 ppm), while the carboethoxy ethyl group shows a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm). FT-IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ketone and ester). HRMS : Molecular ion peak at m/z 350.08 (calculated) .

Advanced Research Questions

Q. How can researchers mitigate di- or tri-substitution byproducts during Friedel-Crafts acylation of the chloro-fluorophenyl substrate?

  • Use meta-directing groups or steric hindrance (e.g., bulky substituents) to limit over-substitution. Kinetic control via low temperatures (-10°C) and a 1:1.2 substrate-to-acyl chloride ratio reduces side reactions. Computational modeling (DFT) predicts regioselectivity, guiding experimental design .

Q. What methodologies resolve contradictions between computational predictions and experimental spectral data for derivatives?

  • Employ variable-temperature NMR to detect conformational isomers and solvent-parameterized DFT (e.g., Polarizable Continuum Model) to align calculations with experimental conditions. Validate with 2D NMR (COSY, NOESY) or X-ray crystallography for unambiguous structural confirmation .

Q. How should ecological risk assessments proceed given the lack of ecotoxicity data for this compound?

  • Apply read-across methods using structurally similar chlorophenyl ketones to estimate bioaccumulation and toxicity. Conduct tiered testing:

  • Acute toxicity : Daphnia magna assays (OECD 202).
  • Degradation : Hydrolysis (pH 4, 7, 9) and photolysis studies.
  • Soil mobility : Adsorption-desorption experiments (OECD 106) .

Q. What experimental strategies address inconsistencies in reaction yields during scale-up synthesis?

  • Optimize mixing efficiency (e.g., continuous-flow reactors) and thermal control (jacketed reactors). Use in-line monitoring (FT-IR, Raman) to track intermediate formation. Compare batch vs. flow conditions to identify mass transfer limitations .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Conduct accelerated degradation studies:

  • Thermal stability : 40–60°C for 4 weeks (ICH Q1A).
  • Light sensitivity : Expose to UV-Vis (ICH Q1B).
  • Humidity : 75% RH for hydrolysis assessment. Monitor via HPLC for purity loss and LC-MS for degradation products .

Methodological Notes

  • Safety Protocols : Use PPE (gloves, goggles, lab coats) and fume hoods during synthesis. Toxic fumes from combustion require self-contained breathing apparatus for firefighters .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Data Validation : Cross-reference spectral data with PubChem entries and EPA DSSTox databases for accuracy .

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